molecular formula C8H6BrF3O B1527652 1-(2-Bromophenyl)-2,2,2-trifluoroethanol CAS No. 394203-55-5

1-(2-Bromophenyl)-2,2,2-trifluoroethanol

Cat. No. B1527652
Key on ui cas rn: 394203-55-5
M. Wt: 255.03 g/mol
InChI Key: AHNQGLQRPWGSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232409B2

Procedure details

The title compound was prepared by an adaptation of the method described in Xue, Y. et al. (Bioorg. Med. Chem. 2007, 15, 2156-2166). Tetrabutylammonium fluoride hydrate (0.05 eq., 131 mg, 0.050 mmol) was placed in a 40 mL vial equipped with a magnetic stir bar, and the vial was evacuated and backflushed with Ar. Dry THF (25 mL) was added via syringe, and 2-bromobenzaldehyde (1.16 mL, 10.0 mmol) and trimethylsilyltrifluoromethane (1.3 eq., 1.90 mL, 13.0 mmol) were sequentially added via syringe. The reaction was stirred at RT for 16 h, and additional CF3 TMS (1 mL) was added. After stirring for 2 h, the reaction was poured into 3 M aq HCl (30 mL) and stirred at RT for 2 h. The reaction mixture was extracted three times with DCM (30 mL), and the combined organic extracts were dried over anhydrous MgSO4, filtered, and the solvent removed under reduced pressure, yielding 1.83 g (72%) of the title compound. 1H-NMR (400 MHz, CDCl3) δ: 7.69 (d, J=7.8 Hz, 1H), 7.60 (dd, J=8.1, 1.3 Hz, 1H), 7.40 (td, J=7.6, 1.1 Hz, 1H), 7.27 (td, J=7.7, 1.8 Hz, 1H), 5.56-5.68 (m, 1H), 2.77 (d, J=4.8 Hz, 1H).
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
CF3 TMS
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
131 mg
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C[Si]([C:14]([F:17])([F:16])[F:15])(C)C>O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]([OH:5])[C:14]([F:17])([F:16])[F:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.16 mL
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
1.9 mL
Type
reactant
Smiles
C[Si](C)(C)C(F)(F)F
Step Two
Name
CF3 TMS
Quantity
1 mL
Type
reactant
Smiles
Step Three
Name
Quantity
131 mg
Type
catalyst
Smiles
O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by an adaptation of the method
CUSTOM
Type
CUSTOM
Details
vial equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
the vial was evacuated
ADDITION
Type
ADDITION
Details
Dry THF (25 mL) was added via syringe
STIRRING
Type
STIRRING
Details
After stirring for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at RT for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with DCM (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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